5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride
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Overview
Description
5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H4ClF3N2·HCl. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is known for its high chemical stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Another related compound used in the synthesis of hybrid molecules for potential therapeutic applications.
Uniqueness
5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high stability and solubility make it particularly useful in various research and industrial applications.
Properties
CAS No. |
2763777-61-1 |
---|---|
Molecular Formula |
C6H5Cl2F3N2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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